3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a versatile chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methoxy group at the 3-position and a pyrrolidin-3-yloxy group at the 6-position, which is further substituted with a pyridin-3-ylsulfonyl group. The unique structure of this compound makes it valuable in various fields, including drug discovery, material synthesis, and bioactive compound analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Methoxylation: Introduction of the methoxy group at the 3-position of the pyridazine ring can be achieved using methanol in the presence of an acid catalyst.
Pyrrolidin-3-yloxy Substitution: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where the pyridazine ring is reacted with a pyrrolidin-3-ol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-hydroxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine.
Reduction: Formation of 3-methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)dihydropyridazine.
Substitution: Formation of 3-substituted-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine derivatives.
Scientific Research Applications
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-13-4-5-14(17-16-13)22-11-6-8-18(10-11)23(19,20)12-3-2-7-15-9-12/h2-5,7,9,11H,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKHNGIONCPLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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